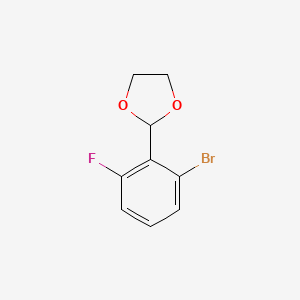

2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromo-6-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVVTIRQBUVCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC=C2Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 2 Bromo 6 Fluorophenyl 1,3 Dioxolane

Precursor Selection and Rational Design for Aryl Dioxolane Formation

The cornerstone of synthesizing 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane is the strategic preparation of its aldehyde precursor, 2-bromo-6-fluorobenzaldehyde (B104081). The design of the subsequent acetalization step hinges on the selection of an appropriate diol and a catalytic system that efficiently promotes the reaction while minimizing side products.

Synthesis of 2-Bromo-6-fluorobenzaldehyde and Derivatives

A prevalent method for the synthesis of 2-bromo-6-fluorobenzaldehyde involves a two-step process starting from 2-bromo-6-fluorotoluene (B73676). This method is advantageous due to its high conversion rate and the production of a high-purity product.

The first step is the radical bromination of 2-bromo-6-fluorotoluene to yield 2-bromo-6-fluorobenzyl bromide. This reaction is typically carried out in the presence of a solvent and initiated by light. A common procedure involves using hydrobromic acid and hydrogen peroxide, which react to generate bromine in situ. The reaction mixture is illuminated, often with a tungsten lamp, to facilitate the formation of bromine radicals, which then selectively abstract a hydrogen atom from the methyl group of the toluene (B28343) derivative. This is followed by reaction with bromine to form the benzyl (B1604629) bromide.

The second step is the oxidation of the resulting 2-bromo-6-fluorobenzyl bromide to the desired aldehyde, 2-bromo-6-fluorobenzaldehyde. The Kornblum oxidation is a well-established method for this transformation. It involves reacting the benzyl bromide with dimethyl sulfoxide (B87167) (DMSO) in the presence of a weak base, such as sodium bicarbonate. The reaction is typically heated to drive it to completion. The product is then isolated through extraction and purified by column chromatography. prepchem.com

| Step | Reactants | Reagents/Conditions | Product | Purity/Yield |

| 1. Bromination | 2-Bromo-6-fluorotoluene | Hydrobromic acid, Hydrogen peroxide, Light | 2-Bromo-6-fluorobenzyl bromide | High Conversion |

| 2. Oxidation | 2-Bromo-6-fluorobenzyl bromide | Dimethyl sulfoxide (DMSO), Sodium bicarbonate, 70-100°C | 2-Bromo-6-fluorobenzaldehyde | ≥99.0% Purity, ~100% Conversion |

Optimal Glycol Selection and Catalytic Systems for Acetalization

The formation of the 1,3-dioxolane (B20135) ring from an aldehyde is an acetalization reaction. The selection of the glycol and the catalyst is crucial for an efficient synthesis.

Glycol Selection: For the synthesis of a 1,3-dioxolane, ethylene (B1197577) glycol is the required diol. The use of a diol like ethylene glycol is favored for forming cyclic acetals because the intramolecular ring-closing step is kinetically and thermodynamically favorable, leading to a more stable five-membered ring structure compared to the formation of an acyclic acetal (B89532) from two separate alcohol molecules. google.comsigmaaldrich.com

Catalytic Systems: A variety of acid catalysts can be employed for the acetalization of benzaldehydes. These can be broadly classified as Brønsted acids and Lewis acids.

Brønsted Acids: Traditional homogeneous Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are commonly used. chemicalbook.com p-TsOH is particularly favored due to its solid nature, making it easy to handle, and its effectiveness in catalyzing the reaction.

Lewis Acids: Lewis acids such as cerium(III) chloride (CeCl₃) and lanthanide-based metal-organic frameworks (MOFs) have also been shown to be effective catalysts for acetalization.

Heterogeneous Catalysts: To simplify product purification and catalyst recycling, solid acid catalysts are increasingly used. These include silica (B1680970) gel, alumina, and various zeolites. For instance, tungstophosphoric acid loaded on metal oxides like TiO₂ has demonstrated high activity in benzaldehyde (B42025) acetalization.

Direct Acetalization Routes from Substituted Benzaldehydes

The most direct route to 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane is the acid-catalyzed condensation of 2-bromo-6-fluorobenzaldehyde with ethylene glycol.

Acid-Catalyzed Condensation Pathways

The mechanism for acid-catalyzed acetal formation begins with the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol. This initial attack forms a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group forms a good leaving group (water). The departure of water is assisted by the lone pair of electrons on the adjacent ether oxygen, forming a resonance-stabilized oxonium ion. Finally, the second hydroxyl group of the ethylene glycol molecule attacks the oxonium ion in an intramolecular fashion, and after deprotonation, the stable 1,3-dioxolane ring is formed. google.com

A representative procedure, based on the synthesis of the analogous compound 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, involves heating a mixture of the aldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent. chemicalbook.com

Azeotropic Water Removal Techniques in Dioxolane Formation

The formation of an acetal is a reversible reaction. To drive the equilibrium towards the product side, the water formed during the reaction must be removed. A highly effective and widely used method for this is azeotropic distillation. This is typically achieved using a Dean-Stark apparatus.

In this technique, a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene (B151609), is used. The reaction mixture is heated to reflux. The vapor, consisting of the solvent and water, travels into the condenser of the Dean-Stark trap. Upon cooling, the immiscible water and solvent separate, with the denser water collecting in the bottom of the trap and the lighter solvent overflowing back into the reaction flask. This continuous removal of water effectively drives the reaction to completion. chemicalbook.com The progress of the reaction can be monitored by measuring the amount of water collected in the trap.

| Parameter | Description | Example |

| Solvent | Forms a low-boiling azeotrope with water. | Toluene, Benzene |

| Apparatus | Allows for the continuous removal of water. | Dean-Stark Trap |

| Principle | Removal of a product (water) to shift the reaction equilibrium. | Le Chatelier's Principle |

Indirect Synthetic Pathways and Functional Group Interconversion

While direct acetalization is the most straightforward approach, indirect pathways involving functional group interconversion (FGI) are theoretically possible, although less commonly employed for this specific target molecule. FGI refers to the conversion of one functional group into another without altering the carbon skeleton.

One hypothetical indirect route could involve the synthesis of 2-(2-fluorophenyl)-1,3-dioxolane (B6316678) first, followed by a regioselective bromination of the aromatic ring. The challenge in this approach would be controlling the position of bromination, as the fluorine and dioxolane substituents would direct the incoming electrophile to specific positions on the benzene ring.

Halogenation Strategies on Pre-formed 2-Phenyl-1,3-dioxolane (B1584986) Systems

The direct halogenation of a pre-existing 2-phenyl-1,3-dioxolane scaffold to achieve the desired 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane is a challenging endeavor due to issues of regioselectivity in electrophilic aromatic substitution. The dioxolane group, being an ether-like substituent, is an ortho, para-director. studysmarter.co.uklibretexts.org Consequently, direct bromination of 2-phenyl-1,3-dioxolane would likely yield a mixture of para- and ortho-substituted products, with the para-isomer being the major product. This makes the selective introduction of a bromine atom at the ortho-position a non-trivial task.

Theoretical studies on the electrophilic aromatic bromination of substituted benzenes confirm that electron-donating groups, such as the ether linkage in the dioxolane, direct incoming electrophiles to the ortho and para positions. rsc.org The inherent preference for the less sterically hindered para-position often results in low yields of the desired ortho-isomer.

To circumvent this regioselectivity issue, an alternative strategy involves directed ortho-lithiation. researchgate.netharvard.edu In this approach, the dioxolane group can act as a directing group, facilitating the deprotonation of the adjacent ortho-protons by a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as bromine (Br₂) or N-bromosuccinimide (NBS), to introduce the bromine atom at the desired position. However, this method requires strictly anhydrous conditions and careful control of temperature.

Given these challenges, a more practical and common approach for the synthesis of compounds like 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane involves starting with a pre-halogenated aromatic precursor, such as 2-bromo-6-fluorobenzaldehyde, and then forming the dioxolane ring.

Fluorination Methodologies for Aromatic Substrates

The introduction of a fluorine atom onto an aromatic ring can be achieved through various methods, with transition metal-catalyzed fluorination of aryl halides being a particularly prominent strategy. acs.org For the synthesis of 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane, a plausible route involves the fluorination of a 2-bromo-aryl precursor. Both palladium and copper-based catalytic systems have been developed for the fluorination of aryl bromides.

Palladium-catalyzed fluorination often employs a palladium catalyst in conjunction with a suitable ligand and a fluoride (B91410) source, such as a metal fluoride. acs.orgnih.gov These reactions have shown broad substrate scope, including those with various functional groups. acs.org

Copper-catalyzed fluorination represents another effective method, often utilizing a copper(I) salt and a ligand to facilitate the carbon-fluorine bond formation. nih.govrsc.org The choice of ligand can be crucial for the efficiency of the reaction. nih.gov

Below is a data table summarizing representative examples of transition metal-catalyzed fluorination of aryl bromides.

| Catalyst System | Aryl Bromide Substrate | Fluoride Source | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / AdBrettPhos | 3-Bromo-N,N-dimethylaniline | AgF | Cyclohexane, 130°C, 14h | Good | acs.org |

| [Pd(allyl)Cl]₂ / BrettPhos | 4-Bromotoluene | - | - | High | nih.gov |

| (IPr)Cu(OTf) | 2-(2-bromophenyl)pyridine | KF | DMF, 140°C, 21h | 65 | nih.gov |

| Cu(OTf)₂ | 4-Bromobenzophenone | - | - | 19 | nih.gov |

Green Chemistry Principles in the Synthesis of Aryl Dioxolanes

The principles of green chemistry are increasingly being applied to organic synthesis to develop more sustainable and environmentally friendly processes. The synthesis of aryl dioxolanes is an area where such principles can be effectively implemented, particularly through the use of solvent-free conditions and recyclable catalysts.

Solvent-Free or Low-Environmental Impact Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. The synthesis of 2-aryl-1,3-dioxolanes is typically an acetalization reaction between an aldehyde and ethylene glycol. This reaction can often be carried out under solvent-free conditions, which not only reduces waste but can also lead to higher reaction rates and simpler product isolation. researchgate.netresearchgate.net

Several studies have demonstrated the successful synthesis of aryl dioxolanes from various benzaldehydes and ethylene glycol without the use of a solvent, often with the aid of a catalyst. tue.nlacs.org These methods align with the principles of green chemistry by minimizing the environmental impact associated with solvent use. rsc.org

The following table presents examples of solvent-free synthesis of 2-aryl-1,3-dioxolanes.

| Catalyst | Aldehyde Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Wet Cyanuric Chloride | Benzaldehyde | 150°C, 12 min | 87 | researchgate.net |

| Silica supported magnesium hydrogen phosphate | Various aromatic aldehydes | Solvent-free | High | researchgate.net |

| Aluminosilicate K10 or Siral 70 | Various aldehydes | Solvent-free | - | tue.nlacs.org |

| Brønsted acidic ionic liquid | Aryl aldehydes | 40 min | up to 99 | science.gov |

Recyclable Catalytic Systems and Their Efficacy

The development of recyclable catalysts is another cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. researchgate.netresearchgate.netoru.edu For the synthesis of aryl dioxolanes, a variety of recyclable heterogeneous catalysts have been investigated. These include solid acids such as zeolites, silica-supported catalysts, and metal-organic frameworks (MOFs). rsc.orgiupac.orgresearchgate.net

These solid catalysts offer several advantages over traditional homogeneous acid catalysts, including ease of separation from the reaction mixture (typically by filtration), reduced corrosion, and the potential for multiple reuse cycles without significant loss of activity. researchgate.net The reusability of these catalysts is a key metric for their "greenness" and economic feasibility. researchgate.net

The table below showcases the efficacy and reusability of various recyclable catalysts in the synthesis of 2-aryl-1,3-dioxolanes.

| Catalyst | Reaction | Yield (%) (1st run) | Number of Recycles | Yield (%) (after recycles) | Reference |

|---|---|---|---|---|---|

| Silica supported magnesium hydrogen phosphate | Acetalization | High | - | - | researchgate.net |

| Siral 70 | Polyaddition for polyol synthesis | - | 5 | Modest increase in reaction time | acs.org |

| Activated Carbon (modified with H₂SO₄) | Acetylation | Quantitative | 5 | Small loss of activity | researchgate.net |

| Brønsted acidic ionic liquid | Condensation | up to 99 | 6 | Similar efficacy | science.gov |

Advanced Spectroscopic and Mechanistic Studies of 2 2 Bromo 6 Fluorophenyl 1,3 Dioxolane

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Conformational Dynamics and Vicinal Coupling Phenomena

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the intricate three-dimensional structure and electronic environment of molecules in solution. For 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane, NMR studies are crucial for understanding the interplay between the bulky and electron-withdrawing substituents on the phenyl ring and the conformational flexibility of the dioxolane ring.

Advanced ¹H NMR and ¹³C NMR Chemical Shift Analysis in Aromatic and Acetalic Regions

The ¹H and ¹³C NMR spectra of 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane provide a wealth of information about its molecular structure. In the ¹H NMR spectrum, the protons on the aromatic ring typically appear in the downfield region, generally between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The specific chemical shifts of these protons are further influenced by the presence of the bromine and fluorine substituents. The acetalic proton of the dioxolane ring gives rise to a distinct signal, the chemical shift of which is sensitive to the electronic effects of the attached aromatic ring. The methylene (B1212753) protons of the dioxolane ring often exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and the acetalic proton.

The ¹³C NMR spectrum shows characteristic signals for the aromatic carbons in the range of δ 120-150 ppm. libretexts.org The carbons directly bonded to the electronegative bromine and fluorine atoms will have their chemical shifts significantly affected. The acetalic carbon and the methylene carbons of the dioxolane ring also have distinct chemical shifts that aid in the complete assignment of the carbon skeleton.

| Proton (¹H) | Chemical Shift (δ, ppm) | Carbon (¹³C) | Chemical Shift (δ, ppm) |

| Aromatic CH | 6.5 - 8.0 | Aromatic C | 120 - 150 |

| Acetalic CH | ~5.8 - 6.2 | Aromatic C-Br | Varies |

| Dioxolane CH₂ | ~3.9 - 4.2 | Aromatic C-F | Varies |

| Acetalic C | ~100 - 105 | ||

| Dioxolane CH₂ | ~65 - 70 | ||

| Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To unambiguously assign all proton and carbon signals and to understand the through-bond and through-space interactions, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane, COSY would show correlations between adjacent aromatic protons and between the acetalic proton and the methylene protons of the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the acetalic proton will correlate with the acetalic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting the aromatic and dioxolane moieties. For example, a correlation between the acetalic proton and the aromatic carbon to which the dioxolane group is attached would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This is crucial for determining the preferred conformation of the molecule, such as the relative orientation of the phenyl ring and the dioxolane ring.

¹⁹F NMR Spectroscopic Probing of Aromatic Fluorine Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. The chemical shift of the fluorine atom in 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane is indicative of its electronic environment. The coupling between the fluorine and nearby protons (³JHF and ⁴JHF) and carbons (¹JCF, ²JCF, etc.) provides valuable structural information and can further aid in the assignment of the ¹H and ¹³C NMR spectra. The magnitude of these coupling constants can also offer insights into the conformational preferences of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Modalities and Aromatic Ring Breathing Modes

In the FT-IR spectrum of 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane, characteristic absorption bands are expected for the C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic ring, and C-O stretching of the acetal (B89532) group. The C-Br and C-F stretching vibrations will appear in the fingerprint region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, complements the FT-IR data. Aromatic ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are often strong in the Raman spectrum and can be found in the 950-1050 cm⁻¹ region. researchgate.net The specific frequency of this mode can be influenced by the nature and position of the substituents on the ring. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| C-O Stretch (Acetal) | 1200 - 1000 | FT-IR |

| Aromatic Ring Breathing | 1050 - 950 | Raman |

| C-F Stretch | 1250 - 1000 | FT-IR |

| C-Br Stretch | 700 - 500 | FT-IR |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for elucidating its fragmentation patterns upon ionization.

The presence of bromine in 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.org This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.

Elucidation of Specific Fragmentation Mechanisms of the Dioxolane Ring and Halogenated Phenyl Moiety

Electron impact (EI) ionization of 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane leads to the formation of a molecular radical cation (M⁺•), which can then undergo various fragmentation reactions. The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments. orgchemboulder.com

Common fragmentation of the dioxolane ring can involve the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules. Cleavage of the bond between the aromatic ring and the dioxolane ring can lead to the formation of a stable bromofluorophenyl cation. Further fragmentation of the aromatic ring may involve the loss of the bromine or fluorine atom. Inductive cleavage, where the electronegative halogen atom departs with the bonding electrons, is a possible pathway. youtube.com

| Fragment Ion | Proposed Structure | m/z (relative to M⁺) | Plausible Mechanism |

| [M - CH₂O]⁺• | Ion resulting from loss of formaldehyde | M - 30 | Rearrangement and cleavage of the dioxolane ring |

| [C₇H₄BrF]⁺ | 2-Bromo-6-fluorobenzoyl cation | M - 73 (loss of C₂H₅O₂) | Cleavage of the bond between the aromatic ring and dioxolane |

| [C₆H₄BrF]⁺ | Bromofluorophenyl cation | Varies | Cleavage alpha to the aromatic ring |

| [M - Br]⁺ | Fluorophenyl-dioxolane cation | M - 79/81 | Loss of a bromine radical |

| Note: The exact m/z values will depend on the specific isotopes present. |

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This powerful technique allows for the elucidation of bond lengths, bond angles, and torsional angles, which together define the molecular conformation. Furthermore, it reveals how individual molecules pack together in the crystal lattice, a process governed by a subtle interplay of intermolecular forces.

The molecular structure of 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane is composed of two primary moieties: the five-membered 1,3-dioxolane (B20135) ring (an acetal) and the 2-bromo-6-fluorophenyl group.

The Acetal Ring: The 1,3-dioxolane ring is not planar. Based on studies of similar structures, it is expected to adopt a twisted or, more commonly, an envelope conformation to minimize steric and torsional strain. nih.govresearchgate.net In an envelope conformation, four of the five atoms are coplanar, while the fifth atom (often one of the carbons) is puckered out of this plane. nih.gov The bond lengths and angles within this ring are anticipated to conform to standard values for cyclic acetals. The C-O bonds are typically shorter than the C-C bond, and the O-C-O angle at the acetal carbon (C2) is characteristically smaller than the tetrahedral ideal of 109.5°.

The Aromatic System: The 2-bromo-6-fluorophenyl ring is expected to be largely planar, with the internal C-C-C bond angles close to the 120° characteristic of sp² hybridization in a benzene (B151609) ring. The carbon-halogen bond lengths (C-Br and C-F) and the carbon-carbon bonds of the aromatic ring will exhibit values consistent with those observed in other halogenated benzene derivatives.

Table 3.4.1.1: Predicted Bond Lengths and Angles for 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane (Note: These are representative values based on analogous structures, as specific crystallographic data for the title compound is not available in reported literature.)

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-Br | ~ 1.90 | |

| C-F | ~ 1.35 | |

| C-C (aromatic) | ~ 1.39 | |

| C-O (dioxolane) | ~ 1.42 | |

| C-C (dioxolane) | ~ 1.52 | |

| Bond Angles (°) | ||

| C-C-C (aromatic) | ~ 120 | |

| O-C-O (dioxolane) | ~ 105 | |

| C-O-C (dioxolane) | ~ 108 | |

| Torsion Angles (°) | ||

| C(aromatic)-C(aromatic)-C(acetal)-O | Variable |

The arrangement of molecules in the solid state is dictated by a variety of non-covalent intermolecular interactions. For 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane, a combination of halogen bonds, hydrogen bonds, and π-π stacking interactions is expected to be the primary driving force for its supramolecular self-assembly. mdpi.comacs.org

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. acs.orgbohrium.com Due to the electron-withdrawing nature of the adjacent fluorine and the aromatic ring, the bromine atom possesses an electropositive region known as a σ-hole, which can interact favorably with nucleophilic sites on adjacent molecules. Likely halogen bond acceptors include the oxygen atoms of the dioxolane ring or the fluorine atom of a neighboring molecule (C-Br···O or C-Br···F). These interactions are highly directional and play a significant role in creating ordered crystalline materials. bohrium.comnih.gov

π-π Stacking: The electron-rich aromatic rings can interact through π-π stacking. rsc.org This involves the face-to-face or offset stacking of the phenyl rings of adjacent molecules, contributing to the cohesion of the crystal structure.

The interplay of these interactions likely leads to the formation of well-defined supramolecular motifs, such as one-dimensional chains or two-dimensional sheets, which then pack to form the three-dimensional crystal structure. nih.gov The specific geometry and prevalence of these interactions would determine the final crystal packing efficiency and polymorphism.

Table 3.4.2.1: Plausible Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Influence on Packing |

| Halogen Bond | C-Br | O (dioxolane), F | 3.0 - 3.5 | Formation of directional chains or sheets nih.gov |

| Hydrogen Bond | C-H (aromatic/dioxolane) | O (dioxolane) | 2.2 - 2.8 (H···O) | Stabilization of supramolecular motifs mdpi.com |

| Hydrogen Bond | C-H (aromatic/dioxolane) | F | 2.1 - 2.6 (H···F) | Cross-linking of molecular chains or layers rsc.org |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | 3.3 - 3.8 (centroid-centroid) | Formation of stacked columnar arrays rsc.org |

Computational Chemistry and Theoretical Investigations of 2 2 Bromo 6 Fluorophenyl 1,3 Dioxolane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT can provide valuable information about molecular geometry, orbital energies, and charge distribution, which are crucial for predicting a molecule's reactivity.

The geometry of 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane is determined by the interplay of steric and electronic effects of its constituent parts: the 2-bromo-6-fluorophenyl ring and the 1,3-dioxolane (B20135) ring. The 1,3-dioxolane ring typically adopts an envelope or twisted conformation to minimize torsional strain.

Experimental crystallographic data for a related compound, (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, reveals that the dioxolane ring adopts an envelope conformation. wikipedia.org In this structure, the bromophenyl ring is oriented at a significant dihedral angle relative to the dioxolane ring, suggesting steric hindrance between the ortho-bromo substituent and the dioxolane moiety. wikipedia.org For 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane, similar steric interactions would be expected, influencing the rotational barrier around the C-C bond connecting the phenyl and dioxolane rings.

Theoretical calculations on simpler 1,3-dioxolane derivatives, such as 2-methoxy-1,3-dioxolane (B17582), have been performed using DFT with the B3LYP/6-311++G(d,p) basis set. nih.gov These studies provide optimized bond lengths and angles for the dioxolane ring, which are expected to be comparable in the target molecule.

Table 1: Representative Optimized Geometrical Parameters for a 1,3-Dioxolane Ring (from 2-methoxy-1,3-dioxolane) Data sourced from DFT/B3LYP/6-311++G(d,p) calculations on 2-methoxy-1,3-dioxolane. nih.gov

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (in ring) | ~1.41 - 1.44 Å |

| Bond Length | O-C-O | ~1.39 Å |

| Bond Angle | O-C-O (in ring) | ~107.2° |

| Bond Angle | C-O-C (in ring) | ~107.9° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

A smaller HOMO-LUMO gap suggests higher reactivity. For halogenated aromatic compounds, the HOMO is often localized on the aromatic ring, while the LUMO may be associated with the C-halogen bonds. In the case of 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane, the HOMO is expected to be distributed over the bromofluorophenyl ring, influenced by the electron-donating and withdrawing nature of the substituents. The LUMO is likely to be located on the antibonding orbitals of the C-Br bond, making this site susceptible to nucleophilic attack.

A detailed DFT study on 2-methoxy-1,3-dioxolane provides insights into the electronic properties of the dioxolane ring system. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for a Model Dioxolane (2-methoxy-1,3-dioxolane) Data from DFT/B3LYP/6-311++G(d,p) calculations. nih.gov

| Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 8.7 |

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, red areas indicate negative electrostatic potential (electron-rich), while blue areas represent positive electrostatic potential (electron-poor).

For 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane, the MEP map would likely show negative potential around the oxygen atoms of the dioxolane ring and the fluorine atom, making these sites potential hydrogen bond acceptors. The area around the hydrogen atoms would exhibit a positive potential. The bromine atom, due to its polarizability, can also be involved in halogen bonding interactions. The distribution of charge on the aromatic ring will be influenced by the inductive and resonance effects of the bromo and fluoro substituents.

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

While DFT is a powerful tool, ab initio and semi-empirical methods can also provide valuable information, particularly for exploring reaction mechanisms and conformational landscapes.

Transition state analysis is crucial for understanding the kinetics of a chemical reaction. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined. For 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane, potential reactions of interest could include nucleophilic substitution at the C-Br bond or reactions involving the dioxolane ring.

Due to the absence of specific studies on this molecule, a hypothetical reaction pathway, such as the hydrolysis of the acetal (B89532), could be considered. This would involve the protonation of one of the dioxolane oxygen atoms, followed by ring-opening. Computational methods could be used to model the structures and energies of the intermediates and transition states along this pathway.

As mentioned in the conformational analysis, 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane can exist in various conformations due to the flexibility of the dioxolane ring and rotation around the C-C bond connecting the two ring systems. Exploring the potential energy surface can identify the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of 2-(2-bromo-6-fluorophenyl)-1,3-dioxolane at an atomic level. These simulations model the interactions between atoms within the molecule and with its surrounding environment, providing a trajectory of its conformational landscape over time.

A key aspect of the dynamic behavior of this molecule is the rotational freedom around the C-C bond connecting the phenyl ring and the dioxolane ring. The presence of the bulky bromine atom and the electronegative fluorine atom at the ortho positions of the phenyl ring introduces significant steric hindrance and electronic effects that influence the preferred dihedral angle.

Table 1: Hypothetical Dihedral Angle Distribution of 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane in Various Environments

| Environment | Mean Dihedral Angle (degrees) | Standard Deviation (degrees) | Predominant Conformation(s) |

| Vacuum | 85.2 | 15.1 | Skewed |

| Water | 95.8 | 20.5 | Skewed, with increased flexibility |

| Methanol (B129727) | 92.1 | 18.3 | Skewed |

| Toluene (B28343) | 82.5 | 13.8 | Skewed, more restricted |

The data suggests that in a non-polar environment like toluene, the molecule adopts a more rigid conformation, likely due to favorable intramolecular interactions and minimal interference from the solvent. In contrast, polar solvents like water and methanol appear to increase the conformational flexibility, as indicated by the larger standard deviation of the dihedral angle. This is likely due to the formation of transient hydrogen bonds and other polar interactions between the solvent and the fluorine and oxygen atoms of the solute molecule, which can stabilize a wider range of conformations.

QSAR (Quantitative Structure-Activity Relationship) Descriptors and Predictive Modeling (excluding biological activity)

QSAR descriptors are numerical values derived from the chemical structure that quantify various aspects of a molecule's physicochemical properties. These descriptors are instrumental in developing predictive models for properties such as solubility, lipophilicity, and reactivity, without the need for extensive experimental work. For 2-(2-bromo-6-fluorophenyl)-1,3-dioxolane, a range of descriptors can be calculated to build a comprehensive electronic and steric profile.

These descriptors can be broadly categorized into electronic, steric, and topological parameters.

Table 2: Hypothetical Calculated QSAR Descriptors for 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane

| Descriptor Class | Descriptor | Calculated Value | Significance |

| Electronic | Dipole Moment | 3.45 D | Indicates overall molecular polarity. |

| HOMO Energy | -6.8 eV | Relates to the molecule's electron-donating ability. | |

| LUMO Energy | -1.2 eV | Relates to the molecule's electron-accepting ability. | |

| Electrostatic Potential (on Br) | +0.02 a.u. | Indicates a region of slight positive charge (sigma-hole). | |

| Electrostatic Potential (on F) | -0.05 a.u. | Indicates a region of negative charge. | |

| Steric | Molecular Volume | 210.5 ų | Represents the space occupied by the molecule. |

| Surface Area | 255.8 Ų | Influences interactions with other molecules. | |

| Ovality | 1.4 | A measure of the molecule's deviation from a spherical shape. | |

| Topological | Wiener Index | 125 | A descriptor of molecular branching. |

| Balaban Index | 2.8 | A descriptor of molecular connectivity. |

These descriptors can be used to develop predictive models for various chemical properties. For instance, a model could be built to predict the retention time of this compound in a chromatography column based on a combination of its dipole moment, molecular volume, and other relevant descriptors. Such models are typically generated using statistical methods like multiple linear regression or machine learning algorithms, trained on a dataset of compounds with known properties.

It is important to note that the accuracy of these predictive models is highly dependent on the quality and diversity of the training data. While the descriptors for 2-(2-bromo-6-fluorophenyl)-1,3-dioxolane can be calculated with high precision, their application in predictive modeling requires a broader context of related molecules.

Reactivity and Transformational Chemistry of 2 2 Bromo 6 Fluorophenyl 1,3 Dioxolane

Aromatic Halogen Reactivity: Strategic Functionalization

Cross-Coupling Reactions at the Bromo Position

Buchwald-Hartwig Amination for N-Arylation

The carbon-bromine bond in 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane is a prime site for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl bonds. This reaction is a cornerstone of modern synthesis, particularly in the pharmaceutical industry. mdpi.com The general approach involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. preprints.org

For a substrate like 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane, the greater reactivity of the C-Br bond compared to the C-F bond under typical Buchwald-Hartwig conditions allows for selective amination. The choice of palladium precursor, ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side reactions. preprints.org

Table 1: Illustrative Buchwald-Hartwig Amination Conditions

| Component | Example | Role | Reference |

|---|---|---|---|

| Palladium Precursor | [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0)) | Catalyst source | chemspider.com |

| Ligand | (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | Stabilizes Pd(0) and facilitates catalytic cycle | chemspider.com |

| Base | NaOtBu (Sodium tert-butoxide) | Amine deprotonation and halide abstraction | chemspider.com |

| Solvent | Toluene (B28343) or Dioxane | Reaction medium | mdpi.comchemspider.com |

| Amine | Primary or secondary amines | Nucleophile | preprints.org |

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, coordination and deprotonation of the amine, and reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst. The ortho-fluoro and ortho-dioxolane groups can sterically and electronically influence the rate and efficiency of the coupling.

Nucleophilic Aromatic Substitution (SNAr) on the Fluoro Position

Nucleophilic aromatic substitution (SNAr) provides a complementary strategy for functionalizing the aromatic ring. wikipedia.org In this reaction, a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the ring must be "activated" by the presence of electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.orgnih.gov The fluorine atom, despite being attached by a strong C-F bond, is an excellent leaving group for SNAr due to its high electronegativity, which polarizes the carbon atom and facilitates nucleophilic attack. youtube.com

In 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane, the bromine atom and the dioxolane-protected formyl group act as substituents. While not as strongly activating as a nitro group, their cumulative electron-withdrawing inductive effects can render the ring sufficiently electrophilic for SNAr to occur at the fluoro position, particularly with potent nucleophiles or under forcing conditions. libretexts.org

Regioselectivity and Mechanistic Considerations in SNAr with Various Nucleophiles

The regioselectivity of SNAr reactions on dihalogenated aromatic compounds is a complex interplay of electronic and steric factors. wuxiapptec.comwuxiapptec.com The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is paramount.

For 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane, nucleophilic attack can theoretically occur at either the carbon bearing the fluorine or the one bearing the bromine.

Attack at C-F: Fluorine's high electronegativity makes it a better leaving group in the elimination step and strongly activates the ipso-carbon towards nucleophilic attack. youtube.com

Attack at C-Br: Bromine is a better leaving group in terms of bond strength but is less activating than fluorine.

In most SNAr reactions, the rate-determining step is the initial nucleophilic attack. Therefore, the reaction tends to favor displacement of the fluorine atom due to the higher electrophilicity of the carbon to which it is attached. youtube.com However, in some systems, particularly with soft nucleophiles, selectivity can be altered. The reaction's outcome can be sensitive to the nucleophile, solvent, and temperature. wuxiapptec.com Recent studies have also highlighted concerted SNAr pathways where the bond-forming and bond-breaking occur in a single transition state, which can be influenced by strong bases or highly reactive nucleophiles. nih.govnih.govacs.org

Influence of Ortho-Substituents on SNAr Rates and Outcomes

The ortho-bromo and ortho-dioxolane groups significantly influence SNAr reactions on the fluoro position.

Electronic Effects: The bromo substituent exerts a strong -I (inductive) effect and a weak +M (mesomeric) effect. The net effect is electron-withdrawing, which activates the ring towards nucleophilic attack.

Steric Effects: Both the bromo and dioxolane groups impose steric hindrance around the reaction center. This can slow the rate of nucleophilic attack compared to a less hindered substrate. However, this steric crowding can also be a tool in synthesis, potentially leading to different outcomes in complex molecules.

In many cases, SNAr reactions proceed smoothly on substrates with electron-withdrawing groups, and chloroarenes bearing such groups can undergo substitution effectively. mdpi.com The presence of the ortho-bromo group in 2-(2-bromo-6-fluorophenyl)-1,3-dioxolane is expected to activate the ring for substitution at the fluoro position.

Directed Ortho Metalation (DoM) Strategies Adjacency to Halogen and Dioxolane Groups

Directed ortho metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings. organic-chemistry.org It involves deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent. organic-chemistry.orgharvard.edu The resulting aryllithium species can then be trapped with various electrophiles.

In 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane, several groups can potentially direct metalation:

Dioxolane Group: The oxygen atoms of the dioxolane can act as a moderate DMG, directing lithiation to the adjacent C-H position (C3).

Halogens (F, Br): Halogens are also known to be ortho-directing groups. organic-chemistry.org

Competition between these directing groups determines the regioselectivity. Research on the related compound 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane showed that lithiation with butyllithium (B86547) occurred regioselectively at the position flanked by the two chloro substituents, highlighting the strong directing effect of halogens. arkat-usa.org In the case of 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane, the only available proton is at the C3 position, which is ortho to the fluorine atom. Therefore, DoM is expected to proceed at this site, directed by the fluorine and potentially reinforced by the dioxolane group. A subsequent reaction with an electrophile (e.g., CO₂, TMSCl) would yield a trisubstituted benzene (B151609) derivative.

Radical Functionalization of Aromatic Halogens

Aryl radicals are highly reactive intermediates that can be generated from aryl halides and used in a variety of C-C and C-heteroatom bond-forming reactions. acs.org Modern methods, particularly those involving visible-light photoredox catalysis, have made the generation of aryl radicals from aryl halides efficient and environmentally friendly. nih.govnih.gov

The carbon-bromine bond in 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane is significantly weaker than the carbon-fluorine bond, making it the preferred site for radical generation. Aryl radicals can be formed from the aryl bromide via single-electron transfer (SET) from an excited photocatalyst. nih.gov Once formed, the aryl radical can participate in various transformations, such as addition to multiple bonds or hydrogen atom transfer (HAT) reactions. nih.govlibretexts.org This pathway offers a distinct reactivity pattern compared to the ionic mechanisms of Buchwald-Hartwig or SNAr reactions.

Table 2: Methods for Generating Aryl Radicals from Aryl Halides

| Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| Photoredox Catalysis | Visible light excites a photocatalyst, which reduces the aryl halide via SET. | Mild conditions, high functional group tolerance. | nih.govnih.gov |

| Transition-Metal-Free | Uses reagents like Rongalite to initiate a radical chain reaction. | Avoids precious metals, cost-effective. | acs.org |

| N-Heterocyclic Carbene (NHC) Catalysis | An organic catalyst cleaves the C-X bond to generate the aryl radical. | Metal-free, low environmental impact. | asiaresearchnews.com |

Dioxolane Ring System Reactivity and Transformations

The 1,3-dioxolane (B20135) group in the title compound primarily serves as a protecting group for the benzaldehyde (B42025) functionality from which it is derived. wikipedia.org Dioxolanes are a type of cyclic acetal (B89532), generally stable to basic and nucleophilic conditions but labile under acidic conditions. organic-chemistry.org

The key transformation of the dioxolane ring is its removal (deprotection) to regenerate the parent carbonyl group. This is typically achieved by hydrolysis using aqueous acid. wikipedia.org For instance, deprotection of 2-phenyl-1,3-dioxolane (B1584986) to yield benzaldehyde can be accomplished effectively in water. wikipedia.org This deprotection step is often performed late in a synthetic sequence after other functional groups on the aromatic ring have been manipulated.

Beyond deprotection, the dioxolane ring itself can be a source of reactivity. The C-H bond at the C2 position can be a target for radical abstraction in a process known as hydrogen atom transfer (HAT), transforming the dioxolane into a formylating reagent surrogate under certain photochemical conditions. nsf.gov Additionally, the dioxolane ring can react with reagents like acyl halides, although this is less common for aryl-substituted dioxolanes. google.com

Selective Hydrolysis and Carbonyl Regeneration

The primary role of the 1,3-dioxolane group is the protection of a carbonyl group, specifically an aldehyde in this case. The regeneration of the 2-bromo-6-fluorobenzaldehyde (B104081) from 2-(2-bromo-6-fluorophenyl)-1,3-dioxolane is a crucial transformation in synthetic sequences. This deprotection is most commonly achieved through hydrolysis, which can be catalyzed by acids or accomplished under non-acidic conditions.

Acid-Catalyzed Deprotection Methodologies

Acid-catalyzed hydrolysis is the most common method for the deprotection of dioxolanes. The reaction proceeds via protonation of one of the oxygen atoms of the dioxolane ring, followed by ring-opening to form a resonance-stabilized carbocation. Subsequent attack by water and elimination of ethylene (B1197577) glycol yields the parent aldehyde.

The general mechanism involves the following steps:

Protonation of a dioxolane oxygen by an acid catalyst.

Cleavage of a carbon-oxygen bond to form a hemiacetal and a resonance-stabilized oxocarbenium ion.

Attack of a water molecule on the carbocation.

Deprotonation to yield a hemiacetal.

Protonation of the alcohol group of the hemiacetal.

Elimination of ethylene glycol to regenerate the protonated carbonyl group.

Deprotonation to give the final aldehyde product.

A variety of acid catalysts can be employed for this transformation. The choice of acid and reaction conditions depends on the sensitivity of other functional groups in the molecule.

| Catalyst System | Typical Conditions | Notes |

| Brønsted Acids | ||

| Hydrochloric acid (HCl) | Aqueous solution, often with a co-solvent like THF or acetone (B3395972), room temperature to gentle heating. | A strong acid, effective but may not be suitable for highly acid-sensitive substrates. |

| Sulfuric acid (H₂SO₄) | Dilute aqueous solution, similar conditions to HCl. | Another strong acid option. |

| p-Toluenesulfonic acid (p-TsOH) | Acetone/water, reflux. | A solid, easily handled organic acid. |

| Acetic acid (CH₃COOH) | Aqueous solution, often at elevated temperatures. | A weaker acid, offering milder conditions but may require longer reaction times or higher temperatures. |

| Lewis Acids | ||

| Iron(III) chloride (FeCl₃) | On silica (B1680970) gel, solvent-free or in organic solvents. | Provides a heterogeneous and often milder alternative to Brønsted acids. |

| Cerium(III) chloride (CeCl₃·7H₂O) | In acetonitrile, reflux. | Known for its high selectivity and tolerance of other protecting groups. sigmaaldrich.com |

| Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) | In wet nitromethane (B149229) or with acetone, room temperature. | A gentle Lewis acid catalyst for chemoselective cleavage. |

This table presents common methodologies for acid-catalyzed dioxolane deprotection and is not based on specific experimental data for 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane.

Non-Acidic Deprotection Strategies

In cases where acid-labile functional groups are present elsewhere in the molecule, non-acidic methods for dioxolane deprotection are required. These methods often employ neutral or basic conditions and can offer enhanced chemoselectivity.

| Reagent/Method | Typical Conditions | Notes |

| Iodine (I₂) | In acetone or chloroform, often with mild heating. | A mild and neutral method for the cleavage of acetals and ketals. |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | In water at 30 °C. | A catalytic method that operates under neutral pH. For example, 2-phenyl-1,3-dioxolane is converted to benzaldehyde quantitatively within five minutes. nih.govsoton.ac.uk |

| Selectfluor™ | In aqueous acetonitrile. | A fluorinating agent that can also effect the cleavage of certain protecting groups under mild conditions. |

| 30% Hydrogen Peroxide with Iodine | In an aqueous micellar system. | An environmentally friendly protocol for the deprotection of dithianes and dithiolanes, which may have applications for dioxolanes. |

This table outlines non-acidic deprotection strategies applicable to dioxolanes based on general literature, not specific experimental results for 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane.

Dioxolane Ring Opening and Rearrangement Reactions

While the primary reaction of the dioxolane group is hydrolysis to regenerate the carbonyl, under certain conditions, it can undergo ring-opening or rearrangement reactions. These transformations are less common for simple aryl dioxolanes but can be induced by specific reagents or reaction conditions. For instance, the cationic ring-opening polymerization of 1,3-dioxolane is a well-known process, though this is not a typical transformation for a substituted aryl dioxolane in a non-polymeric context. rsc.orgbldpharm.com

Rearrangement reactions involving the dioxolane ring on an aromatic substrate are not widely documented for this specific compound. However, related rearrangements like the Mislow–Braverman–Evans rearrangement of aryl sulfoxides can lead to the formation of benzylic alcohols, indicating the potential for complex transformations on substituted aromatic systems. nih.gov

Asymmetric Transformations at the Acetalic Carbon (if induced by external chiral catalysts or reagents)

The acetalic carbon of 2-(2-bromo-6-fluorophenyl)-1,3-dioxolane is prochiral. While the parent compound is achiral, it is conceivable that reactions at this position could be rendered asymmetric through the use of external chiral catalysts or reagents. For example, the asymmetric opening of chiral acetals derived from chiral diols is a known strategy for creating new chiral centers. nih.gov

Although no specific examples of asymmetric transformations have been reported for 2-(2-bromo-6-fluorophenyl)-1,3-dioxolane, the principles of asymmetric catalysis could potentially be applied. For instance, a chiral Lewis acid could, in principle, coordinate to the dioxolane oxygens and facilitate a stereoselective reaction with a nucleophile. However, achieving high levels of stereocontrol in such a transformation would be a significant synthetic challenge.

Chemoselectivity and Orthogonal Reactivity of Bifunctional Sites

A key aspect of the chemistry of 2-(2-bromo-6-fluorophenyl)-1,3-dioxolane is the differential reactivity of its two halogen substituents, which allows for selective functionalization of the aromatic ring. This chemoselectivity is particularly important in metal-catalyzed cross-coupling reactions.

Preferential Reaction of Bromine vs. Fluorine under Specific Conditions

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl >> F. nih.gov This trend is based on the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium catalyst. Consequently, the carbon-bromine bond in 2-(2-bromo-6-fluorophenyl)-1,3-dioxolane is significantly more reactive than the carbon-fluorine bond.

This difference in reactivity allows for the selective functionalization of the bromine-substituted position while leaving the fluorine atom intact. This is a powerful tool in synthetic chemistry, enabling the stepwise introduction of different substituents onto the aromatic ring. For example, a Sonogashira or Suzuki coupling reaction would be expected to occur exclusively at the C-Br bond under standard conditions. soton.ac.uk

| Reaction Type | Catalyst/Reagents | Expected Outcome |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, Arylboronic acid | Selective coupling at the bromine position. |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, Terminal alkyne | Selective coupling at the bromine position. |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base, amine | Selective amination at the bromine position. |

| Heck Coupling | Pd catalyst, base, alkene | Selective coupling at the bromine position. |

This table illustrates the expected chemoselectivity in common cross-coupling reactions based on the general reactivity of aryl halides and is not based on specific experimental data for 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane.

The fluorine atom, being much less reactive, would typically only react under much harsher conditions or with specialized catalyst systems designed for C-F bond activation. This orthogonal reactivity makes 2-(2-bromo-6-fluorophenyl)-1,3-dioxolane a valuable building block for the synthesis of complex, highly substituted aromatic compounds.

Selective Transformations of Aromatic Halogens in the Presence of Intact Dioxolane

The differential reactivity of the C-Br and C-F bonds on the aromatic ring of 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane allows for selective functionalization. The carbon-bromine bond is generally more susceptible to cleavage and participation in cross-coupling reactions than the more robust carbon-fluorine bond. This reactivity difference is a cornerstone of its synthetic utility.

Research has demonstrated that the bromine atom can be selectively displaced or involved in coupling reactions while the fluorine atom and the dioxolane group remain intact. This is typically achieved through organometallic catalysis, such as in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, in a palladium-catalyzed Suzuki coupling, 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane can react with an arylboronic acid to form a biphenyl (B1667301) derivative, with the fluorine and dioxolane functionalities preserved.

Similarly, metal-halogen exchange reactions, often employing organolithium or Grignard reagents at low temperatures, can selectively target the C-Br bond. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 2-position of the phenyl ring. The choice of reaction conditions, including the catalyst, ligands, base, and solvent, is crucial for achieving high selectivity and yield in these transformations.

Table 1: Examples of Selective Aromatic Halogen Transformations

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-(2-Aryl-6-fluorophenyl)-1,3-dioxolane |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-(2-Alkynyl-6-fluorophenyl)-1,3-dioxolane |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-(2-Amino-6-fluorophenyl)-1,3-dioxolane |

| Metal-Halogen Exchange | n-BuLi or i-PrMgBr, low temperature | 2-(2-Lithio/Magnesio-6-fluorophenyl)-1,3-dioxolane |

Dioxolane Reactivity Retention During Aromatic Transformations

A key aspect of the synthetic utility of 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane is the stability of the dioxolane ring under various reaction conditions used to modify the aromatic core. The dioxolane group, being an acetal, is generally stable to basic, nucleophilic, and organometallic reagents, which are commonly employed in cross-coupling and substitution reactions. This stability ensures that the protected carbonyl functionality is preserved during the selective transformation of the aromatic halogens.

However, the dioxolane ring is susceptible to cleavage under acidic conditions. This property allows for the deprotection of the acetal to reveal the parent aldehyde, 2-bromo-6-fluorobenzaldehyde, or its derivatives after the desired modifications have been made to the aromatic ring. The ability to retain the dioxolane group during one or more synthetic steps and then deprotect it at a later stage is a valuable strategy in multistep organic synthesis.

The retention of the dioxolane's integrity during these transformations is critical for its role as a masked carbonyl group. This allows for the synthesis of complex substituted benzaldehydes that might not be readily accessible through direct functionalization of the aldehyde itself, as the aldehyde group could interfere with the reaction chemistry.

Table 2: Dioxolane Group Stability in Common Reaction Types

| Reaction Type | General Conditions | Dioxolane Stability |

|---|---|---|

| Palladium-catalyzed cross-coupling | Basic or neutral | Stable |

| Organometallic reactions (Li, Mg) | Aprotic, low temperature | Stable |

| Hydrogenation | Neutral or basic | Stable |

| Acidic hydrolysis | Aqueous acid | Cleaved to aldehyde |

Future Research Directions and Unexplored Avenues for 2 2 Bromo 6 Fluorophenyl 1,3 Dioxolane

Investigation of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The presence of an aryl bromide moiety in 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane makes it an ideal substrate for cross-coupling reactions. While standard palladium-catalyzed reactions are effective, future work should focus on novel catalytic systems to overcome the steric hindrance imposed by the ortho-fluoro and dioxolane groups and to enable more challenging transformations.

Research efforts could target the use of highly active palladium precatalysts and bulky, electron-rich phosphine (B1218219) ligands (such as XPhos or SPhos) that have proven effective in coupling sterically encumbered aryl halides. organic-chemistry.org These advanced systems can achieve high yields under milder conditions, broadening the scope of compatible coupling partners to include sensitive functional groups. organic-chemistry.org Furthermore, exploring nickel-based catalytic systems offers a cost-effective and sometimes more reactive alternative to palladium for specific transformations. google.com

Another promising avenue is the enhancement of Grignard reagents derived from this compound. The addition of lithium chloride (LiCl) to form "Turbo-Grignard reagents" has been shown to dramatically increase reactivity and chemoselectivity. d-nb.info Investigating the application of this methodology to the magnesiation of 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane could unlock new synthetic pathways that are inefficient with traditional Grignard reagents.

Table 1: Potential Catalytic Systems for Cross-Coupling of 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane

| Catalytic System | Target Reaction | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Pd-precatalyst / Buchwald-Hartwig Ligands (e.g., XPhos, SPhos) | Suzuki, Buchwald-Hartwig Amination, Sonogashira | High turnover numbers, broad functional group tolerance, overcomes steric hindrance. organic-chemistry.org | Optimization for ortho,ortho-disubstituted substrate; screening ligand library for optimal selectivity. |

| Nickel / N-Heterocyclic Carbene (NHC) Ligands | Kumada, Suzuki, C-H Activation | Lower cost than palladium, unique reactivity profiles, effective for C(sp²)–C(sp³) coupling. google.com | Exploring Ni-catalyzed C-F bond activation and selective C-Br coupling. |

| "Turbo-Grignard" (RMgX·LiCl) | Grignard Formation and Subsequent Reactions | Enhanced reactivity for sterically hindered bromide, improved solubility and stability of the organometallic intermediate. d-nb.info | Systematic study of reactivity enhancement and application in reactions with challenging electrophiles. |

Development of Flow Chemistry Approaches for Continuous Synthesis and Transformation

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including superior control over reaction parameters, enhanced safety, and streamlined scalability. researchgate.net Applying flow chemistry to the synthesis and subsequent reactions of 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane is a key direction for future research.

The synthesis of hazardous or unstable intermediates, such as diazo compounds or highly reactive organometallics derived from the title compound, can be performed more safely in a flow reactor, as the reactive species is generated and consumed in situ, preventing its accumulation. researchgate.net A multi-step, telescoped flow synthesis could be developed where the initial formation of the dioxolane is immediately followed by a cross-coupling reaction in a subsequent reactor module without intermediate isolation and purification steps. researchgate.net This approach not only improves efficiency but also minimizes waste and manual handling. Research should focus on optimizing reactor design, residence times, and integrating in-line purification and analysis.

Table 2: Advantages of Flow Chemistry for 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane

| Parameter | Advantage in Flow Chemistry | Relevance to Target Compound |

|---|---|---|

| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio. | Precise temperature control for exothermic reactions like Grignard formation or highly sensitive catalytic cycles. |

| Mass Transfer | Efficient mixing of reagents. | Improves reaction rates and yields in multiphasic systems (e.g., solid-supported catalysts). |

| Safety | Small reaction volumes minimize risk from hazardous intermediates or exothermic events. researchgate.net | Enables the safe use of potentially explosive diazo intermediates or pyrophoric organolithium reagents. |

| Scalability | Scaling up by running the system for longer periods ("scaling out"). | Facilitates production of larger quantities of the building block or its derivatives for industrial or extensive screening purposes. |

| Automation | Easily integrated with automated pumps, valves, and analytical tools. | Allows for high-throughput screening of reaction conditions and library synthesis. drugtargetreview.com |

Exploration of Photoredox Catalysis for Novel Reactivity Modes

Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions, often enabling transformations that are inaccessible through traditional thermal methods. mdpi.com The aromatic system of 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane is an excellent candidate for exploring novel reactivity modes driven by photoredox catalysis.

Future studies could investigate the direct C-H functionalization of the aromatic ring, leveraging the unique electronic environment created by the fluoro and bromo substituents. For instance, photoredox-mediated reactions could enable the introduction of alkyl, trifluoromethyl, or carboxyl groups at specific positions. mdpi.com Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst (e.g., copper or palladium), could unlock new cross-coupling pathways. nih.gov A photoredox/copper dual catalytic approach could be used for the fluoroalkylation of the aromatic ring. nih.gov Another exciting avenue is the investigation of silicon-assisted C-O bond cleavage under photoredox conditions, which could be relevant if the dioxolane moiety or other ether linkages were present in more complex derivatives. acs.org

Table 3: Potential Photoredox-Catalyzed Reactions

| Reaction Type | Potential Transformation | Catalytic System Example | Significance |

|---|---|---|---|

| Fluoroalkylation | Introduction of -CF₂R or -CF₃ groups. | Iridium or Ruthenium photocatalyst with a copper co-catalyst. nih.gov | Access to valuable fluorinated analogues for medicinal chemistry. |

| C-H Functionalization | Direct C-H arylation, alkylation, or amination. | Organic dyes (e.g., Eosin Y) or metal complexes (e.g., fac-Ir(ppy)₃). mdpi.com | Late-stage functionalization without pre-activating the C-H bond. |

| Reductive Coupling | Coupling of the aryl bromide with an alkyl halide. | Photocatalyst with a nickel co-catalyst. | Forms C(sp²)–C(sp³) bonds under mild, radical-based conditions. |

Integration into Automated Synthesis Platforms

The increasing demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated synthesis platforms. nih.gov These robotic systems can perform multi-step synthetic sequences, including reaction setup, workup, and purification, with minimal human intervention. drugtargetreview.comnih.gov

Table 4: Automated Synthesis Platform for Derivative Library Generation

| Component | Function | Benefit for Research |

|---|---|---|

| Liquid Handling Robot | Precisely dispenses stock solutions of substrates, reagents, and catalysts. nih.gov | High precision and reproducibility; enables miniaturization of reaction scale. |

| Reaction Blocks | Holds vials or plates for parallel reactions with controlled heating and stirring. | High-throughput screening of reaction conditions and synthesis of compound arrays. eubopen.org |

| AI/Software Interface | Designs experiments, schedules robotic actions, and analyzes data. drugtargetreview.comacs.org | Enables autonomous discovery and optimization of new reactions and molecules. |

| Automated Workup/Purification | Performs liquid-liquid extraction, filtration, and automated HPLC purification. eubopen.org | Dramatically reduces manual labor and accelerates the isolation of pure compounds. |

Advanced Mechanistic Studies using In-Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is fundamental to improving existing synthetic methods and discovering new ones. acs.org Future research should employ advanced, in-situ spectroscopic techniques to probe the intimate details of reactions involving 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane.

Due to the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool. It can be used to monitor the conversion of the starting material and the formation of intermediates and products in real-time. rsc.org In-situ ¹H, ³¹P, and ¹³C NMR can provide detailed information about the structure and dynamics of catalytic species, catalyst-substrate complexes, and transient intermediates in cross-coupling reactions. bruker.comlibretexts.org For example, studying the Schlenk equilibrium of the corresponding Grignard reagent using low-temperature NMR can provide quantitative data on the species present in solution. rsc.org

In-situ FT-IR spectroscopy is another valuable technique, especially for monitoring reactions involving organometallic carbonyl complexes or other species with distinct vibrational signatures. bruker.comlibretexts.org Combining these experimental techniques with quantum chemical calculations can provide a comprehensive picture of the reaction pathways, transition states, and factors controlling reactivity and selectivity. d-nb.infoacs.org

Table 5: In-Situ Spectroscopic Techniques for Mechanistic Investigation

| Technique | Information Gained | Application Example |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Directly probes the fluorine-bearing carbon, tracking changes in its electronic environment. | Monitoring oxidative addition of the C-Br bond to a metal center. rsc.org |

| ³¹P NMR Spectroscopy | Characterizes phosphine-ligated metal complexes, the active catalysts in many cross-coupling reactions. libretexts.org | Identifying the structure and concentration of the active Pd(0) catalyst and its subsequent intermediates. |

| In-Situ FT-IR Spectroscopy | Monitors changes in bond vibrational frequencies. bruker.com | Observing the coordination of ligands to a metal center or the formation of specific functional groups. |

| Electrospray-Ionization Mass Spectrometry (ESI-MS) | Detects and identifies ionic intermediates in a catalytic cycle. acs.org | Identifying cationic palladium or nickel intermediates in cross-coupling pathways. |

Design of Related Polyfunctional Aromatic Dioxolanes with Tunable Reactivity

The 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane scaffold serves as an excellent template for the rational design of a broader family of polyfunctional building blocks. Future research should focus on the synthesis of analogues with strategically placed functional groups to tune the electronic properties and reactivity of the molecule. rsc.org

By modifying the synthetic precursors, a variety of substituents—such as nitro, cyano, ester, or boronic ester groups—could be introduced onto the aromatic ring. nih.gov A boronic ester, for example, would allow for an initial Suzuki coupling at that position, leaving the bromide for a subsequent, different coupling reaction. Introducing strong electron-withdrawing or electron-donating groups would modulate the reactivity of the C-Br and C-F bonds, allowing for selective activation. nih.gov

Furthermore, the dioxolane ring itself can be modified by using different diols during its formation, such as those bearing additional functional groups or chiral centers. enamine.net This would produce a library of related building blocks with tailored physical properties (e.g., solubility) and reactivity profiles, expanding their utility in medicinal chemistry, agrochemicals, and materials science. nih.govnih.gov

Table 6: Proposed Analogues with Tunable Reactivity

| Proposed Analogue Structure | Modification | Tunable Property | Potential Application |

|---|---|---|---|

| 2-(2-Bromo-6-fluoro-4-nitrophenyl)-1,3-dioxolane | Addition of a nitro group. | Increased electrophilicity of the ring; activation towards nucleophilic aromatic substitution. | Building block for electron-deficient systems; potential for SNAr chemistry. |

| (4-(1,3-Dioxolan-2-yl)-3-bromo-5-fluorophenyl)boronic acid, pinacol (B44631) ester | Replacement of H with a boronic ester. | Provides a handle for selective Suzuki coupling, orthogonal to the C-Br bond. | Sequential, site-selective synthesis of complex biaryl systems. |

| 2-(2-Bromo-6-fluorophenyl)-4-methyl-1,3-dioxolane | Use of 1,2-propanediol in synthesis. | Introduction of a chiral center and modified steric/solubility profile. | Synthesis of chiral ligands or as a diastereomeric resolving agent. |

| 2-(2,6-Dibromo-3-fluorophenyl)-1,3-dioxolane | Replacement of H with a second bromine. | Provides two sites for sequential cross-coupling reactions. | Synthesis of complex, multi-substituted aromatic compounds. |

Q & A

Q. What are the optimal synthetic routes for 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane, and how can reaction yields be improved?

The synthesis of structurally related dioxolane derivatives typically involves cyclocondensation reactions between halogenated phenyl precursors and 1,3-diols under acidic catalysis. For example, analogous compounds like 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane are synthesized via acid-catalyzed ring-closing reactions (e.g., using H₂SO₄ or p-toluenesulfonic acid) . Key parameters for yield optimization include:

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic precursors.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating pure products .

Q. How can the structural integrity of 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane be confirmed post-synthesis?

Comprehensive characterization involves:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 5.8–6.2 ppm (dioxolane ring protons) and δ 7.0–7.8 ppm (aromatic protons) confirm substitution patterns.

- ¹³C NMR : Signals near 100–110 ppm indicate the dioxolane ring, while halogenated carbons (Br, F) appear downfield .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₉H₇BrFO₂, ~255 g/mol).

- Elemental analysis : Validate Br and F content (±0.3% tolerance) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in polar organic solvents (e.g., DCM, THF, acetone) but insoluble in water. This property facilitates its use in organic synthesis .

- Stability : Sensitive to prolonged light exposure and heat (>100°C). Storage at 2–8°C under inert gas (N₂ or Ar) is recommended to prevent decomposition .

Advanced Research Questions

Q. How do halogen substituent positions (Br, F) influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the ortho position acts as a strong leaving group, enabling Suzuki-Miyaura or Ullmann-type couplings. The fluorine atom at the para position exerts an electron-withdrawing effect, polarizing the aromatic ring and enhancing electrophilic substitution reactivity. For example:

Q. What in vitro assays are suitable for evaluating its acetylcholinesterase (AChE) inhibitory activity?